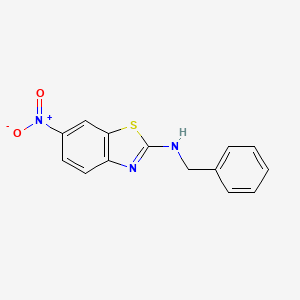

N-benzyl-6-nitro-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-benzyl-6-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-17(19)11-6-7-12-13(8-11)20-14(16-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPSGGLMFIBWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Benzyl-2-nitroaniline

The precursor N-benzyl-2-nitroaniline is prepared by reacting 2-nitroaniline with benzyl chloride under basic conditions. In a typical procedure, 2-nitroaniline (1.0 equiv) is dissolved in dimethylformamide (DMF) and treated with benzyl chloride (1.2 equiv) in the presence of potassium carbonate (KCO) at 80°C for 12 hours. The product is isolated via extraction with ethyl acetate (EtOAc) and purified by column chromatography, yielding a pale-yellow solid (mp 108–109°C).

Cyclization to Form the Benzothiazole Core

The cyclization step employs a formic acid–acetic acid (20:80 v/v) mixture as the reaction medium. N-Benzyl-2-nitroaniline (1.0 equiv) and NHSCN (3.0 equiv) are dissolved in the acid mixture and cooled to −3°C under nitrogen. Bromine (1.5 equiv in acetic acid) is added dropwise, and the reaction is stirred overnight at room temperature. Neutralization with NaOH and extraction with EtOAc yields the crude product, which is purified via recrystallization (EtOAc/hexane) to afford N-benzyl-6-nitro-1,3-benzothiazol-2-amine as brown crystals (49% yield).

Key Analytical Data

Oxidative Cyclization of Thiourea Intermediates

An alternative route, reported by Deohate, involves synthesizing thiourea intermediates followed by oxidative cyclization. This method improves regioselectivity for the nitro group at position 6.

Formation of Thiourea Intermediate

N-Benzyl-2-nitroaniline (1.0 equiv) is reacted with phenyl isothiocyanate (1.2 equiv) in refluxing chloroform for 2 hours. The resulting thiourea derivative, 1-benzyl-3-phenyl-2-nitrothiourea, is isolated as a white solid (mp 155°C) and characterized by IR and H NMR.

Bromine-Mediated Cyclization

The thiourea intermediate is treated with bromine in chloroform at 0°C. Bromine acts as both an oxidizing agent and a cyclization promoter, facilitating the formation of the benzothiazole ring. After quenching with ice-cold water, the product is extracted with dichloromethane (DCM) and purified via silica gel chromatography, yielding N-benzyl-6-nitro-1,3-benzothiazol-2-amine in 65% yield.

Advantages Over Direct Cyclization

-

Higher yield (65% vs. 49%) due to stabilized intermediates.

Post-Cyclization Functionalization Strategies

Patent literature describes a less common approach involving nitration of pre-formed N-benzyl-1,3-benzothiazol-2-amine. While this method offers flexibility, it requires harsh nitration conditions that may degrade the benzothiazole core.

Nitration of N-Benzyl-1,3-benzothiazol-2-amine

N-Benzyl-1,3-benzothiazol-2-amine (1.0 equiv) is dissolved in concentrated sulfuric acid and treated with fuming nitric acid (HNO) at 0°C. After stirring for 4 hours, the reaction is poured onto ice, and the precipitate is collected by filtration. Recrystallization from ethanol affords the nitro derivative in 40% yield.

Limitations

-

Low yield due to competing oxidation of the benzothiazole ring.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Mechanistic Insights and Optimization Strategies

Role of Bromine in Cyclization

Bromine facilitates the cyclization by electrophilically activating the thiocyanate group. In the direct method, bromine generates thiocyanate radicals that initiate ring closure, while in oxidative cyclization, it oxidizes the thiourea intermediate to a reactive species.

Scientific Research Applications

Synthesis and Chemical Properties

N-benzyl-6-nitro-1,3-benzothiazol-2-amine belongs to a class of compounds known as benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The introduction of substituents such as the nitro group at the 6-position enhances the compound's reactivity and biological activity. Various synthetic methods have been employed to produce derivatives of benzothiazoles, including:

- Condensation Reactions : Utilizing aldehydes and amines.

- Cyclization Techniques : Often involving thioketones or isothiocyanates.

- Microwave-Assisted Synthesis : This method significantly improves yields and reduces reaction times.

Biological Activities

Research indicates that N-benzyl-6-nitro-1,3-benzothiazol-2-amine exhibits a range of biological activities:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives. For instance, compounds containing the benzothiazole moiety have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like nitro enhances this activity, making these compounds promising candidates for developing new antibiotics .

Anticonvulsant Properties

A series of benzothiazole derivatives were synthesized and tested for anticonvulsant activity. The studies showed that certain derivatives exhibited significant effects in models like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test without notable neurotoxicity, indicating their potential use in treating epilepsy .

Antitumor Activity

Recent investigations into the anticancer potential of benzothiazole derivatives have revealed promising results. Some compounds were found to inhibit tumor cell proliferation in vitro and in vivo, suggesting their utility as anticancer agents. The mechanisms often involve apoptosis induction and cell cycle arrest .

Therapeutic Potential

The diverse biological activities of N-benzyl-6-nitro-1,3-benzothiazol-2-amine suggest several therapeutic applications:

Pharmaceutical Development

Given its antimicrobial and anticonvulsant properties, this compound could serve as a lead structure for developing new pharmaceuticals targeting bacterial infections and seizure disorders.

Neuroprotective Effects

Some studies indicate that benzothiazole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-6-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Electron Transfer: In material science, the compound’s ability to facilitate electron transfer makes it suitable for use in electronic devices.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key physicochemical properties of N-benzyl-6-nitro-1,3-benzothiazol-2-amine with related compounds:

Key Observations :

- Nitro vs. Halogen Substituents : The nitro group in N-benzyl-6-nitro-1,3-benzothiazol-2-amine increases molecular polarity compared to halogenated analogs like 6-chloro-1,3-benzothiazol-2-amine (3m). However, 3k (6-nitro without benzyl) exhibits a higher melting point (223–225°C), suggesting stronger intermolecular interactions due to the nitro group’s electron-withdrawing nature .

- Benzyl vs.

Structural and Functional Insights

- Crystal Packing : Derivatives like 6-bromo-1,3-benzothiazol-2-amine form stable crystals via hydrogen bonding between amine groups and heteroatoms . The benzyl group in the target compound may disrupt such packing, reducing crystallinity.

- Desolvation Penalty : In PDE-10-A inhibitor studies, 4-chloro-1,3-benzothiazol-2-amine (4MSH) exhibits moderate desolvation penalties, suggesting that nitro substitution could improve binding efficiency in hydrophobic pockets .

Biological Activity

N-benzyl-6-nitro-1,3-benzothiazol-2-amine is a compound that belongs to the benzothiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, as well as its synthesis and structure-activity relationships.

1. Overview of Benzothiazole Compounds

Benzothiazole derivatives are known for their broad range of biological activities, including:

The structural modifications in benzothiazole compounds significantly influence their biological activity, making them a focus of extensive research.

2. Synthesis of N-benzyl-6-nitro-1,3-benzothiazol-2-amine

The synthesis of N-benzyl-6-nitro-1,3-benzothiazol-2-amine typically involves:

- Formation of the Benzothiazole Ring : The starting material is often 2-amino benzothiazole, which undergoes nitration to introduce the nitro group at the 6-position.

- Benzyl Substitution : The benzyl group is introduced through a nucleophilic substitution reaction.

This synthetic pathway allows for the introduction of various substituents that can enhance biological activity.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-benzyl-6-nitro-1,3-benzothiazol-2-amine. Key findings include:

- Inhibition of Cancer Cell Proliferation : Compounds similar to N-benzyl-6-nitro-1,3-benzothiazol-2-amine have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1 | AKT/ERK pathway inhibition |

| B7 | A549 | 2 | Apoptosis induction |

3.2 Anti-inflammatory Activity

N-benzyl-6-nitro-1,3-benzothiazol-2-amine has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This is particularly relevant in conditions characterized by chronic inflammation and cancer progression .

3.3 Neuroprotective Effects

Benzothiazole derivatives have been evaluated for their neuroprotective properties. For example:

- Anticonvulsant Activity : Compounds related to N-benzyl-6-nitro-1,3-benzothiazol-2-amine have shown efficacy in reducing seizure activity in animal models without significant neurotoxicity .

4. Structure–Activity Relationship (SAR)

The biological activity of N-benzyl-6-nitro-1,3-benzothiazol-2-amine can be attributed to its structural features:

- Nitro Group : Enhances electron-withdrawing capacity, increasing reactivity towards biological targets.

Table: Structure–Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Nitro at 6-position | Increases anticancer efficacy |

| Benzyl group | Enhances lipophilicity and bioavailability |

5. Case Studies and Research Findings

Several studies have reinforced the potential applications of N-benzyl derivatives in therapeutic contexts:

- Dual Action Against Cancer : A study reported that compounds with similar structures exhibited dual anti-inflammatory and anticancer effects by targeting multiple signaling pathways .

- Neurotoxicity Evaluation : In a series of tests assessing neurotoxicity, compounds derived from benzothiazole demonstrated minimal adverse effects compared to standard anticonvulsants like phenytoin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-benzyl-6-nitro-1,3-benzothiazol-2-amine?

- Answer: Synthesis typically involves nitration of benzothiazole precursors followed by benzylation. For example, refluxing 6-nitro-1,3-benzothiazol-2-amine with benzyl halides in chloroform under basic conditions (e.g., K₂CO₃) can yield the target compound. Crystallization from ethanol or ethanol-water mixtures is often used for purification . Optimization of reaction time and stoichiometry is critical to avoid side products like over-nitrated derivatives.

Q. How is the purity and identity of N-benzyl-6-nitro-1,3-benzothiazol-2-amine confirmed experimentally?

- Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., >98% purity) and spectroscopic techniques such as ¹H/¹³C NMR are standard. IR spectroscopy can validate functional groups (e.g., nitro stretching at ~1520 cm⁻¹). Mass spectrometry (LC-ESI) confirms molecular weight, with fragmentation patterns aiding structural verification .

Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?

- Answer: The compound is typically stable at room temperature but may degrade under prolonged light exposure. Solubility varies: it is moderately soluble in chloroform, DMSO, and ethanol but poorly in water. Storage at +5°C in inert atmospheres (e.g., N₂) is recommended to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-benzyl-6-nitro-1,3-benzothiazol-2-amine derivatives?

- Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, hydrogen-bonded dimers in benzothiazole analogs form via N–H⋯N interactions, creating planar structures. Triclinic or monoclinic space groups (e.g., P1) are common, with refinement residuals (R < 0.05) ensuring accuracy .

Q. What experimental design considerations are critical for evaluating the bioactivity of this compound?

- Answer: Use dose-response assays (e.g., IC₅₀ determination) in cancer cell lines (e.g., HCT-116) with controls for cytotoxicity. Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying nitro or benzyl groups) and comparing inhibition profiles. Data normalization to reference drugs (e.g., cisplatin) and statistical validation (e.g., ANOVA) are essential to mitigate variability .

Q. How can conflicting data on synthetic yields or bioactivity be analyzed methodologically?

- Answer: Contradictions often arise from reaction condition differences (e.g., solvent polarity, temperature). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For bioactivity, cross-validate using orthogonal assays (e.g., fluorescence-based vs. MTT) and assess batch-to-batch purity via HPLC. Meta-analysis of published protocols (e.g., nitration efficiency in polar vs. nonpolar solvents) clarifies trends .

Q. What computational tools support the prediction of this compound’s reactivity or binding modes?

- Answer: Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., kinases), guided by crystal structures of homologous proteins. QSAR models trained on benzothiazole libraries can forecast bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.